molecular formula C14H16F3NO4 B13640740 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Cat. No.: B13640740
M. Wt: 319.28 g/mol
InChI Key: DPGBOJSAWDCVFM-NSHDSACASA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by its unique structural features. This compound is notable for its trifluorophenyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected amine.

    Formation of the trifluorophenyl intermediate: The trifluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Coupling reaction: The protected amine is then coupled with the trifluorophenyl intermediate using a coupling reagent such as EDCI or DCC.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluorophenyl group to a phenyl group or other reduced forms.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce phenyl derivatives.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid: Lacks the Boc protection, making it more reactive.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the trifluorophenyl group, resulting in different chemical properties.

Uniqueness

The presence of both the Boc-protected amine and the trifluorophenyl group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid imparts unique reactivity and binding properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(6-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1

InChI Key

DPGBOJSAWDCVFM-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1F)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

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